molecular formula C13H24N2O5 B558332 (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid CAS No. 32991-17-6

(S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid

Cat. No. B558332
CAS RN: 32991-17-6
M. Wt: 288.34 g/mol
InChI Key: NRXDUMDULDHIEA-VIFPVBQESA-N
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Description

“(S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid” is a chemical compound. The molecular formula of this compound is C12H23NO4 .

Scientific Research Applications

Mechanisms of Pyrolysis of Polysaccharides

Research into the pyrolysis of polysaccharides has explored the chemical mechanisms involved in the formation of small carbon chain compounds, such as glycolaldehyde, acetol, acetic acid, and formic acid. These studies, focusing on various glucans and synthetic polymers, aim to understand the effects of linkage types and inorganic additives on pyrolytic pathways. The findings from these investigations offer insights into the production of carboxylic acids from carbon oxide and water, facilitated by catalysts on iron-nickel sulfide surfaces, which have implications for primordial chemistry and the origin of life (Ponder & Richards, 1994; Ponder & Richards, 2010).

Anticarcinogenicity and Toxicity of Organotin(IV) Complexes

Organotin(IV) complexes have been reviewed for their anticarcinogenicity and toxicity, showcasing significant biological properties. These complexes, incorporating ligands such as acrylates, carboxylic acids, and peptides, demonstrate high cytotoxic activity against various cell lines. Their effectiveness is attributed to the stable ligand–Sn bonds and the lipophilicity conferred by the organotin moiety, which enhances their antitumor activity. Such studies highlight the potential of these complexes in cancer therapy and the importance of the organotin structure in their biological activity (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

properties

IUPAC Name

2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-8(2)6-9(11(18)14-7-10(16)17)15-12(19)20-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXDUMDULDHIEA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427023
Record name (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid

CAS RN

32991-17-6
Record name (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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